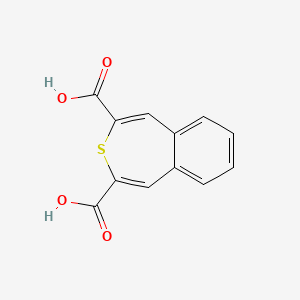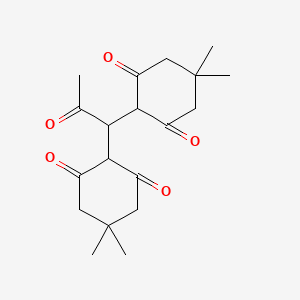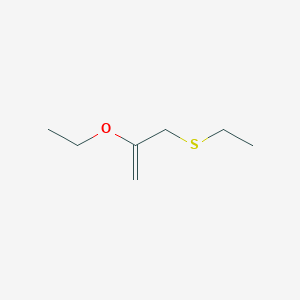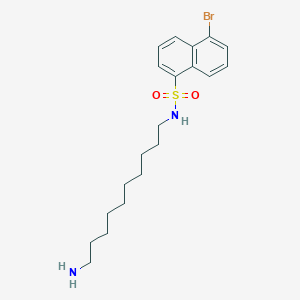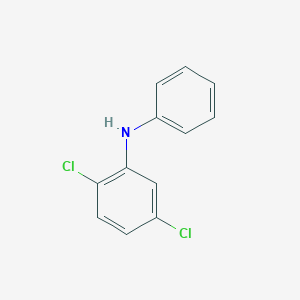
1-Ethylthiolan-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylthiolan-1-ium bromide is a quaternary ammonium salt with a unique structure that includes a thiolane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique properties make it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylthiolan-1-ium bromide can be synthesized through several methods. One common approach involves the alkylation of thiolane with ethyl bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylthiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of thiolane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles such as chloride or iodide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium chloride, sodium iodide, acetone.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives.
Substitution: Corresponding halide salts.
Applications De Recherche Scientifique
1-Ethylthiolan-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Mécanisme D'action
The mechanism by which 1-ethylthiolan-1-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins and membranes, disrupting their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cell membrane integrity, resulting in antimicrobial effects.
Comparaison Avec Des Composés Similaires
1-Ethylpyridin-1-ium bromide: Similar in structure but contains a pyridine ring instead of a thiolane ring.
1-Dodecyl-4-dimethylaminopyridin-1-ium bromide: Contains a longer alkyl chain and a pyridine ring.
Uniqueness: 1-Ethylthiolan-1-ium bromide is unique due to its thiolane ring, which imparts distinct chemical and physical properties. This structural difference influences its reactivity and interaction with other molecules, making it a valuable compound for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
114067-66-2 |
|---|---|
Formule moléculaire |
C6H13BrS |
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
1-ethylthiolan-1-ium;bromide |
InChI |
InChI=1S/C6H13S.BrH/c1-2-7-5-3-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PGDQVCJLGHGIRI-UHFFFAOYSA-M |
SMILES canonique |
CC[S+]1CCCC1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)

![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
